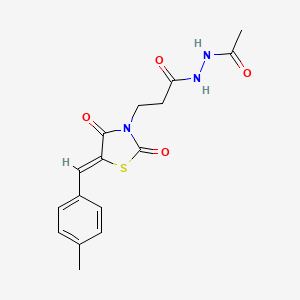
(Z)-N'-acetyl-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-N’-acetyl-3-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)propanehydrazide” is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound with sulfur and nitrogen. The presence of the acetyl group (CH3CO-) and hydrazide group (-NH-NH2) suggest that this compound might have been synthesized through specific organic reactions .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve the reaction of a suitable 2,4-dioxothiazolidin-3-yl)propanehydrazide precursor with an acetylating agent to introduce the acetyl group. The 4-methylbenzylidene moiety could be introduced through a condensation reaction .Molecular Structure Analysis
The exact molecular structure can only be determined through techniques like X-ray crystallography, NMR, etc. Based on the name, we can infer that it likely has a thiazolidine core, with various functional groups attached .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For instance, the acetyl group might undergo nucleophilic substitution reactions, while the hydrazide group could be involved in condensation reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups in the compound. For example, the presence of polar groups like acetyl and hydrazide might increase solubility in polar solvents .科学的研究の応用
Hypoglycemic and Hypolipidemic Activities
- Study 1 : A derivative of the compound was tested for hypoglycemic activity and cholesterol/triglyceride lowering effects in rats. The molecule showed significant reduction in blood glucose, cholesterol, and triglyceride levels (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Antibacterial Activity
- Study 2 : A series of acetic acid derivatives containing thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties showed antibacterial activity, particularly against Gram-positive bacterial strains (Trotsko et al., 2018).
Liver Injury Protection
- Study 3 : A derivative, (Z)2‐(5‐(4‐methoxybenzylidene)‐2, 4‐dioxothiazolidin‐3‐yl) acetic acid, was evaluated for its role in protecting the liver against injury and fibrogenesis in rats (Wang et al., 2012).
Antimicrobial and Antifungal Activity
- Study 4 : Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed weak to moderate antibacterial and antifungal activity against specific bacterial and fungal strains (Abd Alhameed et al., 2019).
Antioxidant Properties
- Study 5 : Certain derivatives exhibited antioxidant activity, with one compound showing a radical scavenging ability comparable to ascorbic acid (Lelyukh et al., 2021).
Anticancer Activity
- Study 6 : Synthesized derivatives were evaluated for their anticancer activity, with certain compounds showing significant activity against various cancer cell lines (Hassan et al., 2020).
Anti-diabetic Activity
- Study 7 : Phosphonates containing the thiazolidinedione moiety were synthesized and exhibited anti-diabetic activity, with some compounds showing promising results in vitro (Sujatha et al., 2020).
Antihyperglycemic Agents
- Study 8 : A series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives were prepared and evaluated as potential antidiabetic agents (Nomura et al., 1999).
将来の方向性
特性
IUPAC Name |
N'-acetyl-3-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-10-3-5-12(6-4-10)9-13-15(22)19(16(23)24-13)8-7-14(21)18-17-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,17,20)(H,18,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGYQLZLOPJOR-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

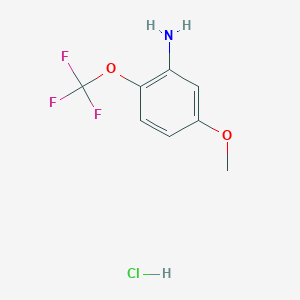
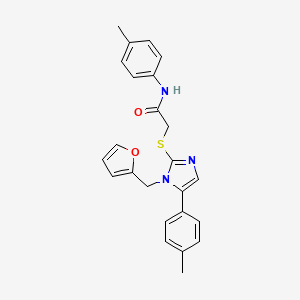

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2473784.png)
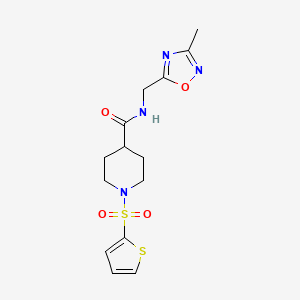
![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)
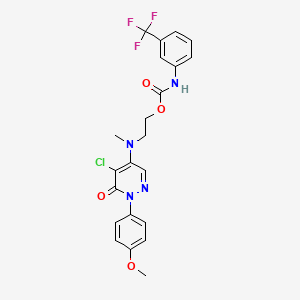
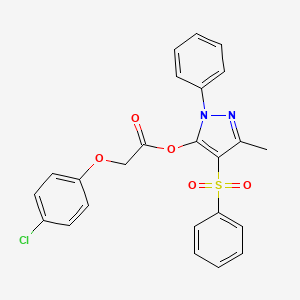
![2-sec-butyl-5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2473794.png)
![1-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2473795.png)
![(2Z)-N-(4-chlorophenyl)-2-[(4-methylphenyl)diazenyl]-2-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B2473796.png)
![1-(4-chlorophenyl)-2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2473797.png)

![7-(4-methylphenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2473803.png)